molecular formula C10H12N4S B8579419 4-Cyclobutylamino-2-methylsulfanyl-pyrimidine-5-carbonitrile

4-Cyclobutylamino-2-methylsulfanyl-pyrimidine-5-carbonitrile

Cat. No.: B8579419
M. Wt: 220.30 g/mol
InChI Key: CMAGCORHDSAKOD-UHFFFAOYSA-N
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Description

4-Cyclobutylamino-2-methylsulfanyl-pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C10H12N4S and its molecular weight is 220.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

4-(cyclobutylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C10H12N4S/c1-15-10-12-6-7(5-11)9(14-10)13-8-3-2-4-8/h6,8H,2-4H2,1H3,(H,12,13,14)

InChI Key

CMAGCORHDSAKOD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (2 g, 10.8 mmol) in DMF (10 mL) was added DIEA (4.2 g, 32.4 mmol) and cyclobutanamine (2.3 g, 32.4 mmol) at 0° C. The resulting mixture was stirred at 60° C. for 2 h. The reaction mixture was poured into saturated sodium chloride, and extracted with ethyl acetate three times. The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to afford the crude product. The crude product was purified via silica gel column chromatography (10% ethyl acetate in petroleum ether) to get the desired product as a white solid (1.7 g, 7.7 mmol, 71% yield). MS (ESI) m/z=221.2[M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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